molecular formula C16H13ClN2O3S B2980354 methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate CAS No. 1251632-17-3

methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2980354
CAS No.: 1251632-17-3
M. Wt: 348.8
InChI Key: RGBBEUNRVLMBRW-UHFFFAOYSA-N
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Description

Methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core substituted with a chlorine atom at position 8, a thiophen-2-ylmethylamino group at position 4, and a methyl ester at position 2. The presence of the thiophene moiety enhances lipophilicity and may influence binding to biological targets, while the chlorine substituent could modulate electronic effects and metabolic stability .

Properties

IUPAC Name

methyl 8-chloro-2-oxo-4-(thiophen-2-ylmethylamino)-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-22-16(21)12-14(18-8-9-4-3-7-23-9)10-5-2-6-11(17)13(10)19-15(12)20/h2-7H,8H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBBEUNRVLMBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with thiophen-2-ylmethylamine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Notes

Limitations of Evidence: Direct biological data for the target compound are unavailable in the provided sources. Inferences are drawn from structurally related quinoline derivatives .

Methodological Considerations : Compound similarity assessments rely on molecular fingerprints (e.g., MACCS keys) and Tanimoto coefficients, which may overlook subtle stereoelectronic effects .

Synthetic Challenges : The chlorine atom at position 8 may complicate regioselective functionalization during synthesis, requiring optimized reaction conditions .

Biological Activity

Methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate (CAS Number: 1251632-17-3) is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN2O3S. The compound features a chloro group, a carboxylate moiety, and a thiophene substituent, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, similar compounds have been tested against various cancer cell lines using the MTT assay, which measures cell viability. In one study, compounds with structural similarities demonstrated potent activity against the MCF-7 breast cancer cell line, showing IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
Methyl 8-chloro derivativeMCF-7TBD
DoxorubicinMCF-70.5

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that related compounds can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. The methyl 8-chloro derivative's structure suggests it may possess similar inhibitory effects against Gram-negative bacteria such as Escherichia coli, with preliminary data indicating potential IC50 values in the low micromolar range .

The biological activity of methyl 8-chloro-2-oxo derivatives is often attributed to their ability to interact with critical enzymes involved in cellular processes:

  • Inhibition of DNA Gyrase : As with other quinolines, this compound may inhibit DNA gyrase activity, disrupting bacterial DNA replication.
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

Case Studies

A study examining the structure-activity relationship (SAR) of various quinoline derivatives highlighted the importance of specific functional groups in enhancing anticancer efficacy. Compounds with electron-withdrawing groups at particular positions exhibited improved potency against cancer cell lines .

In another investigation focused on antimicrobial activity, a series of substituted quinolines were tested against E. coli, revealing that modifications in the thiophene ring significantly influenced antibacterial efficacy .

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